Cas no 1158414-22-2 (Allyl-prop-2-ynyl-amine hydrochloride)

Allyl-prop-2-ynyl-amine hydrochloride is a versatile organic compound featuring both allyl and propynyl functional groups, making it a valuable intermediate in synthetic chemistry. Its hydrochloride salt form enhances stability and solubility, facilitating handling and storage. This compound is particularly useful in nucleophilic substitution reactions, cyclizations, and as a building block for heterocyclic synthesis. The presence of reactive alkene and alkyne moieties allows for selective functionalization, enabling applications in pharmaceuticals, agrochemicals, and material science. Its well-defined structure and high purity ensure consistent performance in research and industrial processes. Suitable for controlled reactions, it offers a reliable pathway to complex molecular architectures.
Allyl-prop-2-ynyl-amine hydrochloride structure
1158414-22-2 structure
Product Name:Allyl-prop-2-ynyl-amine hydrochloride
CAS No:1158414-22-2
MF:C6H10ClN
MW:131.603300571442
MDL:MFCD03596896
CID:1079084
PubChem ID:45074842
Update Time:2025-10-28

Allyl-prop-2-ynyl-amine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • Allyl-prop-2-ynyl-amine hydrochloride
    • prop-2-en-1-yl(prop-2-yn-1-yl)amine hydrochloride
    • N-(PROP-2-YN-1-YL)PROP-2-EN-1-AMINE HCL
    • (prop-2-en-1-yl)(prop-2-yn-1-yl)amine hydrochloride
    • N-(Prop-2-yn-1-yl)prop-2-en-1-amine hydrochloride
    • AS-38749
    • 1158414-22-2
    • BP-11290
    • AKOS015846570
    • CS-0441299
    • EN300-211459
    • N-prop-2-ynylprop-2-en-1-amine;hydrochloride
    • N-2-Propyn-1-yl-2-propen-1-amine hydrochloride
    • MFCD03596896
    • MDL: MFCD03596896
    • Inchi: 1S/C6H9N.ClH/c1-3-5-7-6-4-2;/h1,4,7H,2,5-6H2;1H
    • InChI Key: QRJTUMVCSIRFMX-UHFFFAOYSA-N
    • SMILES: Cl.N(CC#C)CC=C

Computed Properties

  • Exact Mass: 131.0501770g/mol
  • Monoisotopic Mass: 131.0501770g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 3
  • Complexity: 85.6
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12Ų

Allyl-prop-2-ynyl-amine hydrochloride Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

Allyl-prop-2-ynyl-amine hydrochloride Pricemore >>

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Additional information on Allyl-prop-2-ynyl-amine hydrochloride

Research Brief on Allyl-prop-2-ynyl-amine hydrochloride (CAS: 1158414-22-2): Recent Advances and Applications in Chemical Biology and Medicine

Allyl-prop-2-ynyl-amine hydrochloride (CAS: 1158414-22-2) is a chemically synthesized amine derivative that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its unique allyl and prop-2-ynyl functional groups, serves as a versatile building block in the synthesis of more complex molecules, particularly those targeting biological pathways. Recent studies have explored its utility in drug discovery, chemical probes, and as a precursor for bioactive compounds, making it a subject of interest for researchers in the field.

One of the key areas of research involving Allyl-prop-2-ynyl-amine hydrochloride is its role in the development of covalent inhibitors. The prop-2-ynyl group, in particular, has been exploited for its ability to form irreversible bonds with target proteins, a property that is highly valuable in the design of enzyme inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in synthesizing covalent inhibitors for kinases involved in cancer progression. The study highlighted the compound's stability and reactivity, which were critical for achieving selective inhibition of the target enzymes.

In addition to its applications in covalent inhibitor design, Allyl-prop-2-ynyl-amine hydrochloride has also been investigated for its potential in click chemistry. The alkyne moiety present in the molecule allows for efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling the rapid assembly of diverse molecular architectures. This property has been leveraged in the development of chemical probes for studying protein-protein interactions and cellular processes. A recent publication in Angewandte Chemie detailed the use of this compound in creating fluorescent probes for real-time imaging of enzymatic activity in live cells, showcasing its versatility in chemical biology.

Another notable application of Allyl-prop-2-ynyl-amine hydrochloride is in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. Researchers have utilized this compound as a precursor for the construction of pyrroles and indoles, structures commonly found in drugs with antimicrobial and anti-inflammatory properties. A 2022 study in Organic Letters reported a novel synthetic route using this amine derivative to access these heterocycles with high yield and selectivity, underscoring its importance in medicinal chemistry.

Despite its promising applications, challenges remain in the large-scale production and optimization of Allyl-prop-2-ynyl-amine hydrochloride. Issues such as scalability, purity, and cost-effectiveness need to be addressed to fully realize its potential in industrial settings. Recent advancements in flow chemistry and catalytic processes, however, offer promising solutions to these challenges, as evidenced by a 2023 report in Chemical Engineering Journal that described an efficient continuous-flow synthesis of the compound with improved yield and reduced waste.

In conclusion, Allyl-prop-2-ynyl-amine hydrochloride (CAS: 1158414-22-2) represents a valuable tool in chemical biology and pharmaceutical research, with diverse applications ranging from covalent inhibitor design to click chemistry and heterocyclic synthesis. Ongoing research continues to uncover new uses for this compound, driven by its unique chemical properties and versatility. As synthetic methodologies advance, the compound is expected to play an increasingly important role in the development of next-generation therapeutics and chemical probes.

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